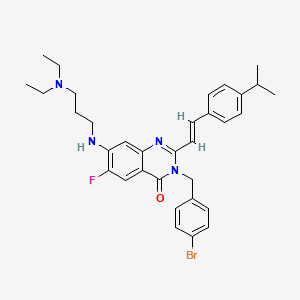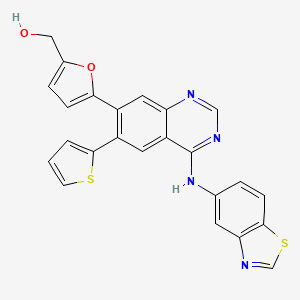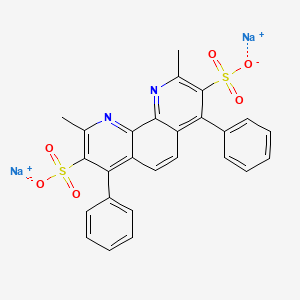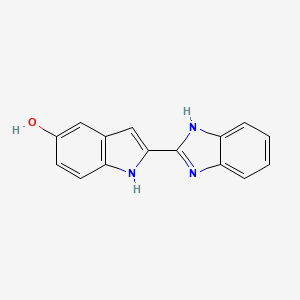
Atr-IN-29
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Atr-IN-29 is a potent, orally active inhibitor of ATR kinase, exhibiting an IC50 of 1 nM. It demonstrates significant antiproliferative activity against various cancer cell lines, making it a promising compound in cancer research .
Méthodes De Préparation
The synthetic routes and reaction conditions for Atr-IN-29 involve multiple steps. The exact synthetic route is proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving specific reagents and catalysts under controlled conditions . Industrial production methods would likely involve scaling up these reactions while ensuring consistency and purity of the final product.
Analyse Des Réactions Chimiques
Atr-IN-29 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Atr-IN-29 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of ATR kinase and its effects on cellular processes.
Biology: Employed in research to understand the role of ATR kinase in DNA damage response and cell cycle regulation.
Medicine: Investigated for its potential as a therapeutic agent in cancer treatment due to its antiproliferative activity.
Industry: Utilized in the development of new drugs targeting ATR kinase and related pathways.
Mécanisme D'action
Atr-IN-29 exerts its effects by inhibiting ATR kinase, a key enzyme involved in the DNA damage response. ATR kinase is activated in response to DNA damage and replication stress, leading to cell cycle arrest and DNA repair. By inhibiting ATR kinase, this compound disrupts these processes, leading to cell death in cancer cells with high levels of DNA damage .
Comparaison Avec Des Composés Similaires
Atr-IN-29 is compared with other ATR kinase inhibitors such as ATR-IN-23 and ATR-IN-21. While all these compounds inhibit ATR kinase, this compound is unique due to its higher potency (IC50 of 1 nM) and its significant antiproliferative activity against a broad range of cancer cell lines . Similar compounds include:
ATR-IN-23: Exhibits an IC50 of 1.5 nM and has demonstrated antiproliferative effects on LoVo cells.
ATR-IN-21:
This compound stands out due to its superior potency and broader spectrum of activity, making it a valuable compound in cancer research.
Propriétés
Formule moléculaire |
C19H22N8O |
|---|---|
Poids moléculaire |
378.4 g/mol |
Nom IUPAC |
(3R)-3-methyl-4-[5-methyl-4-(2-methylpyrazol-3-yl)-7-(1H-pyrazol-5-yl)imidazo[1,5-b]pyridazin-2-yl]morpholine |
InChI |
InChI=1S/C19H22N8O/c1-12-11-28-9-8-26(12)17-10-14(16-5-7-21-25(16)3)18-13(2)22-19(27(18)24-17)15-4-6-20-23-15/h4-7,10,12H,8-9,11H2,1-3H3,(H,20,23)/t12-/m1/s1 |
Clé InChI |
FPXIOEYTKFQDIU-GFCCVEGCSA-N |
SMILES isomérique |
C[C@@H]1COCCN1C2=NN3C(=C(N=C3C4=CC=NN4)C)C(=C2)C5=CC=NN5C |
SMILES canonique |
CC1COCCN1C2=NN3C(=C(N=C3C4=CC=NN4)C)C(=C2)C5=CC=NN5C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12391127.png)
![2-amino-9-[(1S,3R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one](/img/structure/B12391128.png)
![2,2-dichloroacetic acid;[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-methyl-N-[2-(methylamino)ethyl]carbamate](/img/structure/B12391135.png)


![2-amino-7-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B12391152.png)




![N-[9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12391193.png)
![4-[[4-[1-[3-(cyanomethyl)-1-ethylsulfonylazetidin-3-yl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-[2-[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]ethyl]benzamide;2,2,2-trifluoroacetic acid](/img/structure/B12391202.png)
